3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide
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Overview
Description
3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C16H14Cl3IN2O2. This compound is known for its unique structure, which includes an iodine atom, a trichloromethyl group, and a methoxyaniline moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Iodination: Introduction of the iodine atom to the compound.
Formation of the trichloromethyl group:
Coupling with methoxyaniline: The final step involves coupling the intermediate product with methoxyaniline to form the desired compound.
Chemical Reactions Analysis
3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets involved depend on the specific biological context and are still under investigation .
Comparison with Similar Compounds
3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide can be compared with similar compounds such as:
3-iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide: This compound has an additional iodine atom on the aniline ring.
3-iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide: This compound contains a nitro group instead of a methoxy group on the aniline ring.
3-iodo-N-(2,2,2-trichloro-1-(4-ethoxyanilino)ethyl)benzamide: This compound has an ethoxy group instead of a methoxy group on the aniline ring.
Properties
CAS No. |
351004-51-8 |
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Molecular Formula |
C17H15Cl3IN3O2S |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
3-iodo-N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl3IN3O2S/c1-26-13-7-5-12(6-8-13)22-16(27)24-15(17(18,19)20)23-14(25)10-3-2-4-11(21)9-10/h2-9,15H,1H3,(H,23,25)(H2,22,24,27) |
InChI Key |
GQFOPOAZWNKBCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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